3-Chloro-2-(1H-pyrazol-4-yl)-pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-10-8(7)6-4-11-12-5-6/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDUHJQVZMAOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CNN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization with α,β-Unsaturated Nitriles
A prominent method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. For instance, 2-hydrazinopyridine reacts with 3-ethoxyacrylonitrile under alkaline conditions to form 2-(3-amino-1H-pyrazol-4-yl)pyridine, followed by a Sandmeyer reaction to introduce chlorine at the pyridine’s 3-position. This approach mirrors the synthesis of analogous compounds, where cyclization in ethanol with sodium ethoxide at 80°C yields intermediate pyrazoles, which are subsequently functionalized.
Key Conditions :
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Solvent : Ethanol or methanol.
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Base : Alkali metal alkoxides (e.g., sodium ethoxide).
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Temperature : 25–100°C for cyclization; 0–25°C for diazotization.
Challenges include the limited availability of 2-hydrazinopyridine and the need for multi-step purification. Yields for analogous reactions range from 45% to 68%.
Suzuki-Miyaura Cross-Coupling for Direct C–C Bond Formation
Coupling of Halogenated Pyridines with Pyrazole Boronic Esters
The Suzuki-Miyaura reaction offers a direct route to construct the pyrazole-pyridine bond. For example, 3-chloro-2-bromopyridine reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield the target compound.
Typical Protocol :
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : Aqueous Na₂CO₃.
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Solvent : Dioxane/water (4:1).
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Temperature : 80–100°C for 12–24 hours.
This method achieves yields of 70–85% but requires access to 3-chloro-2-bromopyridine, which is synthesized via directed ortho-metalation of 2-bromopyridine using LDA and Cl₂ gas.
Directed Ortho-Metalation for Regioselective Chlorination
Post-Functionalization of Preformed Pyrazole-Pyridine Derivatives
Directed metalation enables precise chlorination at the pyridine’s 3-position. Treating 2-(1H-pyrazol-4-yl)pyridine with LDA at −78°C deprotonates the ortho position, which reacts with hexachloroethane to install chlorine.
Reaction Parameters :
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Base : LDA (2.5 equiv).
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Electrophile : C₂Cl₆ (1.2 equiv).
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Solvent : THF at −78°C.
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Yield : ~60% after chromatography.
This method avoids multi-step cyclization but depends on the stability of the pyrazole under strongly basic conditions.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Strategies
Role of Alkoxide Bases in Cyclization
In hydrazine-based routes, alkali metal alkoxides deprotonate the hydrazine, facilitating nucleophilic attack on the α,β-unsaturated nitrile. Ethanol’s protic nature stabilizes intermediates, while excess base (2–5 equiv) drives the reaction to completion.
Palladium Catalysis in Cross-Coupling
The Suzuki reaction proceeds via oxidative addition of 3-chloro-2-bromopyridine to Pd(0), transmetallation with the boronate, and reductive elimination. Adding ligands like SPhos enhances catalytic efficiency, reducing side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 3-position of the pyridine ring undergoes nucleophilic substitution under various conditions. This reactivity is critical for functionalizing the molecule in pharmaceutical and materials science applications.
Key Reactions and Conditions:
Mechanistic Insights:
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The chloro group’s substitution follows an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the pyrazolyl group .
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Copper catalysts enhance reactivity with sulfur nucleophiles, as seen in thioether synthesis .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions, enabling biaryl or alkyl-aryl bond formation.
Suzuki-Miyaura Coupling:
Key Findings:
-
Coupling occurs selectively at the 5-position of the pyridine ring due to steric hindrance from the pyrazolyl group .
Oxidation and Reduction
The pyrazolyl group undergoes redox transformations, altering electronic properties for targeted applications.
Oxidation:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂, AcOH | 60°C, 12 h | Pyrazolyl N-oxide derivative | |
| KMnO₄, H₂SO₄ | RT, 2 h | Carboxylic acid at pyrazolyl C4 |
Reduction:
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 6 h | Saturated pyrazolidine derivative |
Decarboxylation of Derivatives
Carboxylated intermediates derived from 3-chloro-2-(1H-pyrazol-4-yl)-pyridine undergo decarboxylation under specific conditions.
Experimental Protocol :
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Substrate: 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride.
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Conditions: CuO (10 mol%), DMF, 120°C, 8 h.
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Product: 3-(3-Chloro-1H-pyrazol-1-yl)pyridine (85% yield).
Critical Observations:
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Decarboxylation requires CuO; alternative agents (HCl, H₂SO₄) fail .
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The reaction proceeds via radical intermediates, confirmed by ESR studies .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles, leveraging both pyridine and pyrazole moieties.
Example Reaction :
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Reactants: this compound, aldehyde derivatives, 3-(cyanoacetyl)indole.
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Catalyst: Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (20 mg).
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Conditions: 100°C, 6 h.
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Product: Pyrazolo[3,4-b]pyridine derivatives (72–89% yield).
Applications:
Comparative Reactivity Analysis
A comparison with structurally similar compounds highlights the unique reactivity of this compound:
| Compound | Reactivity at Chloro Group | Coupling Efficiency | Reference |
|---|---|---|---|
| 3-Chloro-2-(1H-pyrazol-1-yl)pyridine | Moderate (SNAr) | 65% (Suzuki) | |
| 2-Chloro-3-(1H-pyrazol-4-yl)pyridine | Low (steric hindrance) | 42% (Suzuki) |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
3-Chloro-2-(1H-pyrazol-4-yl)-pyridine serves as a crucial building block in the synthesis of pharmaceutical agents. It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound's unique structural features allow for the modification of its properties to enhance efficacy against specific biological targets.
Case Study:
A study focusing on the structure-activity relationship (SAR) of pyrazol-4-yl-pyridine derivatives demonstrated that modifications to the pyridine ring can significantly influence biological activity. Compounds derived from this scaffold were shown to act as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, which is implicated in neurological disorders such as Alzheimer's disease and schizophrenia .
Biological Studies
Enzyme Inhibition:
The compound has been utilized in research to explore its role as an enzyme inhibitor. Its interaction with various biological macromolecules provides insights into drug design and development strategies aimed at modulating specific biochemical pathways.
Mechanistic Insights:
Research indicates that this compound can enhance the binding affinity of endogenous ligands to their receptors, thereby influencing signaling pathways crucial for cellular function. For instance, studies have shown that this compound can increase the potency and efficacy of acetylcholine at the M4 receptor, suggesting its potential therapeutic application in treating cognitive disorders .
Materials Science
Organic Electronics:
In materials science, this compound has been explored for its electronic properties, making it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to serve as a precursor for more complex materials is a key advantage in developing advanced electronic applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1H-pyrazol-4-yl)-pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but often include key signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
3-(3-Chloro-1H-pyrazol-1-yl)pyridine (Isomer)
- Structure : Chlorine at pyridine position 3; pyrazole at position 1 (vs. position 2 in the target compound).
- Applications : Explicitly used as a pesticide intermediate, highlighting the importance of substituent positioning for biological activity .
4-(1H-Pyrazol-4-yl)pyridine
- Structure : Pyrazole at pyridine position 4 (vs. position 2).
- Applications: Functions as a ligand in anti-inflammatory and anticancer agents, with COX-2 inhibition noted .
Trifluoromethyl and Sulfur-Containing Derivatives
3-Chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine
- Structure : Additional trifluoromethyl (-CF₃) group at pyridine position 5.
- Properties : Enhanced lipophilicity and metabolic stability compared to the target compound. However, this derivative is discontinued, possibly due to synthetic challenges or stability issues .
Herbicidal Pyrazole-Pyridine Derivatives (Compounds 6a and 7a)
Physicochemical Properties
Table 1: Molecular Weight and Melting Points
- Key Insight : Trifluoromethyl and sulfur groups increase molecular weight but may reduce yield due to synthetic complexity.
Biological Activity
3-Chloro-2-(1H-pyrazol-4-yl)-pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a chloro group and a pyrazole moiety. Its chemical structure is crucial for its interaction with various biological targets, influencing its efficacy and safety profile.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines. For instance, derivatives have demonstrated significant antiproliferative effects on breast (MDA-MB-231) and liver (HepG2) cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens, indicating potential use in treating infections .
- Neurological Effects : Research suggests that pyrazolyl-pyridine derivatives can act as positive allosteric modulators (PAMs) at muscarinic receptors, particularly M4 receptors, which are implicated in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural features. Key findings from SAR studies include:
- Substitution Patterns : Variations in substituents on the pyridine or pyrazole rings can significantly alter potency and selectivity. For instance, modifications to the position and type of substituents have been linked to enhanced binding affinity at target receptors .
- Binding Affinity : The compound's ability to modulate acetylcholine receptors has been quantified using parameters such as values, which indicate strong binding interactions with the M4 receptor .
Pharmacological Studies
Numerous studies have assessed the pharmacological properties of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits low micromolar IC50 values against various cancer cell lines, indicating potent antitumor activity .
- In Vivo Studies : Preliminary in vivo studies suggest that derivatives maintain their activity while exhibiting favorable pharmacokinetic profiles, including good metabolic stability and low toxicity in animal models .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study reported that a derivative showed a CC50 value significantly lower than traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy against colorectal cancer cells .
- Neurological Disorders : Another investigation focused on the modulation of M4 muscarinic receptors, revealing that certain derivatives could enhance cognitive function in animal models of Alzheimer's disease .
Q & A
Q. What are the key synthetic routes for preparing 3-Chloro-2-(1H-pyrazol-4-yl)-pyridine, and what methodological considerations are critical for success?
Answer: The compound can be synthesized via two primary routes:
- Route 1 : Utilize a Vilsmeier-Haack reaction to form 1,3-diarylpyrazole intermediates, followed by Knoevenagel condensation to introduce acrylamide substituents. This method requires precise control of POCl₃ and DMF stoichiometry to avoid over-chlorination .
- Route 2 : Cyclize 3-hydrazinopyridine dihydrochloride with alkyl methacrylate, followed by chlorination and decarboxylation. This approach emphasizes rigorous temperature control during cyclization (reflux conditions) and chlorination steps to prevent side reactions .
Key considerations include solvent purity (e.g., dry THF for moisture-sensitive steps) and post-synthesis purification via automated flash chromatography to achieve >97% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1665 cm⁻¹, C=N at ~1574 cm⁻¹) and confirms successful chlorination .
- ¹H-NMR : Resolves aromatic proton environments (e.g., pyridine protons at δ 7.58–8.77 ppm) and verifies substituent positions .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., base peak at m/z 69 for prop-2-enoic acid derivatives) .
- UPLC : Ensures purity (>97%) post-purification .
Q. How can researchers optimize purification of intermediates and final products?
Answer:
- Automated Flash Chromatography : Ideal for isolating intermediates (e.g., α,β-unsaturated carboxylic acids) with polar functional groups. Use gradients of ethyl acetate/hexane for optimal separation .
- Recrystallization : Suitable for final products; solvents like ethanol or DMSO are preferred for high-yield recovery .
Advanced Research Questions
Q. How can catalytic methods improve synthetic efficiency for pyrazole-pyridine hybrids?
Answer: Fe₂O₃@SiO₂/In₂O₃ catalysts enhance yields (e.g., 78% for Knoevenagel condensations) by reducing reaction times and side products. Key parameters include catalyst loading (5–10 wt%) and solvent selection (e.g., pyridine for acid-sensitive steps) . Compare with non-catalytic methods (e.g., traditional Vilsmeier-Haack) to assess efficiency gains .
Q. What challenges arise in crystallographic analysis of halogenated pyrazole derivatives, and how can they be addressed?
Answer:
- Disorder in Halogen Positions : Chlorine atoms may exhibit positional disorder in crystal lattices. Use SHELXL for refinement, applying restraints to Cl occupancy and thermal parameters .
- Twinned Data : For macromolecular applications, SHELXPRO can interface with twin-law matrices to resolve overlapping reflections .
- Comparative Analysis : Cross-validate with structurally similar compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine) to identify positional trends .
Q. What mechanisms underlie the bioactivity of pyrazole-pyridine hybrids, and how can assays be designed to probe them?
Answer:
- COX Inhibition : Design competitive binding assays using recombinant COX-1/COX-2 enzymes. Measure IC₅₀ values via fluorescence polarization (e.g., celecoxib as a control) .
- M4 Muscarinic Receptor Modulation : Use calcium flux assays in HEK293 cells expressing M4 receptors. Compare allosteric effects with orthosteric agonists (e.g., acetylcholine) .
Q. How do computational methods (e.g., DFT) aid in understanding electronic properties and reactivity?
Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloro-substituted pyridine ring often acts as an electrophilic hotspot .
- Docking Simulations : Model interactions with biological targets (e.g., COX-2 active site) to guide structure-activity relationship (SAR) studies .
Q. What advanced analytical techniques enable trace detection of this compound in complex matrices?
Answer:
- Surface-Enhanced Raman Spectroscopy (SERS) : Functionalize silver nanoparticles with 4-(1H-pyrazol-4-yl)-pyridine (PPY) as a Raman reporter. Achieve detection limits <1 nM for bacterial assays .
- LC-MS/MS : Use a C18 column with ESI+ ionization to monitor fragmentation patterns (e.g., m/z 278.28 for pyridine derivatives) .
Q. Contradictions and Limitations
- Synthesis Routes : and describe divergent methods (Vilsmeier-Haack vs. cyclization). The choice depends on target substituents: Vilsmeier-Haack is preferable for acrylamide derivatives, while cyclization suits halogen-rich intermediates .
- Catalyst Efficiency : Fe₂O₃@SiO₂/In₂O₃ () improves yields but may complicate purification due to nanoparticle residues. Balance catalytic benefits with downstream processing costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
